Tandospirone

Übersicht

Beschreibung

Tandospirone, sold under the brand name Sediel, is an anxiolytic and antidepressant medication primarily used in Japan and China . It belongs to the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . This compound is known for its selective partial agonist activity at the serotonin 1A (5-HT1A) receptor, which contributes to its anxiolytic and antidepressant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tandospirone involves the condensation of 1-(4-aminobutyl)-4-(2-pyrimidyl)piperazine with an appropriate anhydride under illumination conditions . The product of this condensation is then reduced in the presence of palladium on carbon (Pd/C) to form this compound . The final step involves reacting this compound with an acid to form its salt .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are kept mild to avoid special equipment requirements, and the solvents used can be recycled to reduce costs . The process ensures high yield and purity, with the single maximum impurity being less than 0.1 percent .

Analyse Chemischer Reaktionen

Reaktionstypen: Tandospiron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tandospiron kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien über seine Oxidationsprodukte begrenzt sind.

Substitution: Tandospiron kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Piperazin- und Pyrimidin-Einheiten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Palladium auf Kohlenstoff (Pd/C) wird häufig als Katalysator für Reduktionsreaktionen verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise führen Reduktionsreaktionen typischerweise zu Tandospiron oder seinen Analogen .

Wissenschaftliche Forschungsanwendungen

Anxiety Disorders

Tandospirone is predominantly used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms without the sedative effects associated with benzodiazepines. It has been shown to improve anxiety scores significantly compared to placebo in various trials, making it a viable alternative for patients who may not tolerate traditional anxiolytics well .

Functional Dyspepsia

Recent studies have investigated this compound's efficacy in treating functional dyspepsia (FD), a condition often accompanied by anxiety. A double-blind, placebo-controlled trial indicated that this compound significantly improved abdominal symptom scores and quality of life in FD patients . The results suggest that this compound may alleviate gastrointestinal symptoms linked to anxiety.

Cognitive Disorders

Emerging research suggests potential applications of this compound in cognitive disorders such as Alzheimer’s disease and schizophrenia. Studies indicate that this compound may enhance cognitive function through increased dopamine neurotransmission, which is crucial for memory and learning processes . Its ability to promote neurogenesis in the hippocampus further supports its potential role in treating cognitive impairments associated with these conditions.

Case Study 1: Major Depressive Disorder

A case report highlighted a patient with major depressive disorder who experienced hematochezia after starting treatment with this compound alongside other antidepressants. Upon discontinuation of this compound, the adverse effect resolved, indicating the need for careful monitoring when prescribing this medication alongside others .

Case Study 2: Mild Cognitive Impairment

In a study involving patients with mild cognitive impairment and vascular depression, this compound was found to significantly improve anxiety symptoms and overall cognitive function after treatment . This underscores its potential utility in managing anxiety-related cognitive decline.

Summary Table of Applications

| Application Area | Efficacy Evidence | Notes |

|---|---|---|

| Anxiety Disorders | Significant reduction in anxiety scores | Effective alternative to benzodiazepines |

| Functional Dyspepsia | Improved abdominal symptom scores | Enhances quality of life |

| Cognitive Disorders | Increased dopamine levels; improved cognition | Potential for treating Alzheimer’s disease |

| Major Depressive Disorder | Case report indicated adverse effects | Requires careful monitoring |

Wirkmechanismus

Tandospirone is similar to other azapirones such as buspirone and gepirone . These compounds share a similar chemical structure and mechanism of action, acting as partial agonists at the 5-HT1A receptor . this compound is unique in its specific binding affinity and pharmacokinetic properties . Unlike buspirone, this compound does not bind to benzodiazepine or GABA receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Vergleich Mit ähnlichen Verbindungen

Tandospiron ähnelt anderen Azapironen wie Buspiron und Gepiron . Diese Verbindungen teilen eine ähnliche chemische Struktur und einen ähnlichen Wirkmechanismus, wobei sie als partielle Agonisten am 5-HT1A-Rezeptor wirken . Tandospiron ist einzigartig in seiner spezifischen Bindungsaffinität und pharmakokinetischen Eigenschaften . Im Gegensatz zu Buspiron bindet Tandospiron nicht an Benzodiazepin- oder GABA-Rezeptorstellen und potenziert nicht die Bindung von Benzodiazepinen oder GABA an ihre Rezeptoren .

Ähnliche Verbindungen:

Buspiron: Ein weiteres Azapiron, das als Anxiolytikum verwendet wird.

Gepiron: Ähnlich wie Buspiron, wird es wegen seiner anxiolytischen und antidepressiven Wirkungen eingesetzt.

Ipsapiron: Ein weiterer 5-HT1A-Rezeptoragonist mit ähnlichen Eigenschaften.

Das einzigartige pharmakologische Profil von Tandospiron macht es zu einer wertvollen Verbindung für klinische und Forschungsanwendungen.

Biologische Aktivität

Tandospirone is a unique azapirone compound primarily recognized for its role as a partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications through various studies and findings.

Pharmacological Profile

Receptor Affinity and Mechanism of Action

This compound exhibits a high affinity for the 5-HT1A receptor, with a value of approximately 27 ± 5 nM, making it significantly more potent at this receptor compared to others such as 5-HT2, α1-adrenergic, and dopamine receptors, where values range from 1300 to 41000 nM . The compound acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and as a partial agonist at postsynaptic receptors in various brain regions, including the hippocampus and amygdala .

Mechanisms of Action

This compound's activation of the 5-HT1A receptors leads to several downstream effects:

- Inhibition of Adenylate Cyclase : This results in decreased cAMP levels, inhibiting protein kinase A (PKA)-mediated phosphorylation .

- Activation of GIRK Channels : By releasing G βγ subunits, this compound promotes hyperpolarization of neurons, which subsequently inhibits neuronal firing .

Clinical Applications

Anxiolytic Effects

This compound is primarily used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its efficacy in reducing anxiety symptoms without significant sedation or abuse potential, unlike traditional benzodiazepines . In animal models, this compound has been shown to alleviate stress-induced anxiety by suppressing theta oscillation enhancement in the anterior cingulate cortex (ACC), highlighting its neurophysiological impact .

Antidepressant Properties

Research indicates that this compound may also possess antidepressant effects. In forced swimming tests, it demonstrated the ability to enhance serotonergic activity by desensitizing somatodendritic 5-HT1A autoreceptors after chronic administration. This mechanism helps counteract serotonergic deficits associated with depression . Furthermore, this compound has been linked to increased neurogenesis in the hippocampus, which is crucial for mood regulation .

Table: Summary of Key Studies on this compound

Eigenschaften

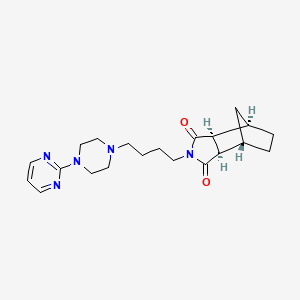

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJFEGBUDEYSX-FZDBZEDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048836 | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87760-53-0 | |

| Record name | Tandospirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tandospirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANDOSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.